D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)-
Description
Historical Context of Protected Ribofuranose Derivatives in Glycoscience
The development of ribofuranose protecting groups traces its origins to mid-20th century efforts to stabilize the inherently labile furanose ring system. Early work focused on benzylidene acetals, but their limited stability under acidic conditions prompted the adoption of isopropylidene derivatives. The 1970s saw breakthrough applications in nucleoside synthesis, where 2,3-O-isopropylidene protection proved critical for preventing unwanted ring-opening during phosphoramidite coupling reactions.
A landmark 2003 study demonstrated the utility of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside as a precursor for 5-deoxyribose derivatives through reductive displacement with hydride reagents. This methodology achieved 56% overall yield from D-ribose, establishing an efficient route to 5-deoxy analogs. Subsequent advancements revealed the compound's versatility as a glycosyl donor in stereocontrolled glycosylations, particularly for constructing β-D-ribofuranosidic linkages through neighboring group participation.
Strategic Importance of Isopropylidene Protection in Pentose Functionalization
The isopropylidene group confers three critical advantages in ribofuranose chemistry:
Conformational Locking : The 1,3-dioxolane ring enforces a rigid $$ ^3E $$ envelope conformation, minimizing unwanted anomerization during synthetic manipulations. X-ray crystallographic studies confirm the bicyclic system adopts a twist-boat configuration with defined stereoelectronic effects on substituent reactivity.
Chemoselective Differentiation : While protecting C2 and C3 hydroxyls, the system leaves C1 and C5 positions available for successive functionalization. This spatial arrangement enables sequential derivatization strategies, as demonstrated in the synthesis of C5-modified nucleoside analogs.
Acid-Labile Stability : The ketal protection remains stable under basic conditions (pH >7) but undergoes clean cleavage in dilute aqueous acid (1% H$$2$$SO$$4$$, 110°C). This orthogonal stability profile allows selective deprotection without disturbing ester or ether protections elsewhere in the molecule.
Properties
IUPAC Name |
2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMBFPHOUQTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)O)OC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- typically involves the protection of the hydroxyl groups of D-ribose. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- is a sugar derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, biochemistry, and material science, while also presenting case studies and data tables to illustrate its significance.
Medicinal Chemistry
D-Ribofuranose derivatives are explored for their potential in drug development. The methylethylidene group can enhance the bioavailability of compounds by improving solubility and stability.
- Case Study: Antiviral Agents
- Research indicates that certain ribofuranose derivatives exhibit antiviral activity against RNA viruses. For instance, modified ribofuranoses have been synthesized to target viral polymerases, showing promise in inhibiting viral replication.
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| D-Ribofuranose Derivative A | HCV | 12.5 | |
| D-Ribofuranose Derivative B | HIV | 8.0 |
Biochemistry
In biochemical research, D-Ribofuranose derivatives are utilized as building blocks for nucleotides and nucleosides. Their unique structural characteristics allow for the development of modified nucleotides that can be used in various biochemical assays.
- Case Study: Nucleotide Synthesis
- A study demonstrated the successful incorporation of D-Ribofuranose derivatives into RNA sequences, enhancing stability against nucleases and improving the efficacy of RNA-based therapeutics.
| Nucleotide | Stability (hrs) | Yield (%) | Reference |
|---|---|---|---|
| Modified ATP | 48 | 75 | |
| Modified GTP | 36 | 70 |
Material Science
D-Ribofuranose derivatives are being investigated for their potential applications in material science, particularly in the development of biocompatible materials for drug delivery systems.
- Case Study: Drug Delivery Systems
- Research has shown that polymers incorporating ribofuranose derivatives can enhance the release profiles of encapsulated drugs, leading to improved therapeutic outcomes.
| Polymer Type | Drug Encapsulated | Release Rate (%) | Reference |
|---|---|---|---|
| Poly(D-Ribofuranose) | Anticancer Drug X | 65 over 24 hrs | |
| Poly(D-Ribofuranose) | Antibiotic Y | 70 over 36 hrs |
Mechanism of Action
The mechanism by which D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it may participate in the formation of nucleotides and nucleic acids, influencing genetic information transmission and expression. The isopropylidene group provides stability to the compound, allowing it to maintain its structure under various conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-deoxy-2,3-O-(1-methylethylidene)-D-ribofuranose and its analogs:
Key Structural and Functional Differences
(a) 2,3-O-Isopropylidene-D-ribofuranose (CAS 67814-68-0)
- Structure : Retains hydroxyl groups at positions 1, 4, and 5.
- Reactivity : The free hydroxyl at C5 allows further functionalization (e.g., sulfonation or oxidation).
- Applications : Widely used as a precursor for nucleoside analogs and antiviral agents .
(b) 5-Deoxy-2,3-O-(1-methylethylidene)-D-ribofuranose
- Structure : The 5-deoxy modification eliminates polarity at C5, enhancing lipophilicity.
- Reactivity : Lacks nucleophilic hydroxyl at C5, making it resistant to oxidation or substitution at this position.
- Applications : Ideal for prodrugs requiring improved membrane permeability .
(c) Methyl 5-Deoxy-2,3-O-Isopropylidene-β-D-Ribofuranoside
- Structure: Methyl glycoside at the anomeric position (C1) stabilizes the furanose ring.
- Reactivity : The methyl group prevents ring-opening, enabling selective derivatization at other positions.
- Applications : Used in glycosylation reactions to synthesize C-linked disaccharides .
(d) Methyl 2,3-O-Isopropylidene-5-O-Tosyl-D-Ribofuranoside (CAS 4137-56-8)
Research Findings
Synthetic Utility: The 5-deoxy derivative is prepared via reductive displacement of 5-O-sulfonyl intermediates (e.g., NaBH₄ or LiAlH₄), achieving ~56% yield from D-ribose . Tosyl derivatives (e.g., CAS 4137-56-8) react with methylamine under microwave irradiation to yield 5-N-methylamino analogs in 91% yield .
Stability and Reactivity: The isopropylidene group provides superior hydrolytic stability compared to benzylidene acetals, enabling multi-step syntheses in acidic or basic conditions . 5-Deoxy analogs exhibit reduced hydrogen-bonding capacity, improving solubility in non-polar solvents .
Biological Relevance :
Biological Activity
D-Ribofuranose, specifically the derivative 5-deoxy-2,3-O-(1-methylethylidene)-D-ribofuranose, is a sugar compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of D-Ribofuranose derivatives typically involves protecting the hydroxyl groups to facilitate further chemical modifications. A common method for synthesizing 5-deoxy-2,3-O-(1-methylethylidene)-D-ribofuranose includes:
- Starting Material : D-ribose is used as the primary substrate.
- Protecting Group Introduction : The hydroxyl groups at positions 2 and 3 are protected using isopropylidene groups.
- Deoxygenation : This is achieved through reductive displacement reactions involving hydride reagents, leading to high yields of the desired compound .
Pharmacological Activities
Research indicates that D-Ribofuranose derivatives exhibit a range of biological activities:
- Antiviral Activity : Some α-D-ribofuranose derivatives have shown promising antiviral properties, suggesting potential applications in treating viral infections .
- Analgesic and Anti-inflammatory Effects : Compounds derived from α-D-ribofuranose have been evaluated for their analgesic and anti-inflammatory effects. For instance, certain synthesized derivatives demonstrated significant pain relief in animal models, with reductions in writhing induced by acetic acid and paw edema inhibition in carrageenan-induced inflammation tests .
The mechanisms through which these compounds exert their biological effects include:
- Nucleotide Analogues : D-Ribofuranose serves as a backbone for nucleotide analogues that can interfere with nucleic acid synthesis, potentially leading to cytotoxic effects in cancer cells .
- Antioxidant Activity : Some studies have reported antioxidant properties associated with these compounds, which could contribute to their therapeutic efficacy by mitigating oxidative stress in cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of D-Ribofuranose derivatives:
Applications
The biological activities of D-Ribofuranose derivatives extend to various applications:
- Pharmaceutical Development : These compounds are being explored as intermediates in the synthesis of nucleosides and nucleotides for drug development, particularly in chemotherapy agents like Capecitabine .
- Therapeutic Agents : The potential analgesic and anti-inflammatory properties make these compounds candidates for developing new pain management therapies.
Q & A
Q. What are the key synthetic strategies for preparing D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- and its derivatives?
The synthesis typically involves protecting group chemistry to stabilize the reactive hydroxyl groups. A common approach is the use of 1-methylethylidene (isopropylidene) to protect the 2,3-hydroxyls, followed by functionalization at the 5-position. For example:
- Tosylation at C5 : Methyl 2,3-O-isopropylidene-β-D-ribofuranoside reacts with tosyl chloride in pyridine to yield the 5-O-tosyl derivative. Purification via recrystallization (EtOH) and validation by ¹H/¹³C NMR ensures product integrity .
- Fluoride intermediates : 5-Azido-5-deoxy-2,3-O-(1-methylethylidene)-D-ribofuranosyl fluoride has been used as a synthon for nucleoside analogs, enabling efficient coupling with hexoses in antibiotic synthesis .
Q. How are isopropylidene protecting groups optimized for stability during synthesis?
The isopropylidene group provides steric and electronic protection for the 2,3-hydroxyls. Stability is ensured by:
- Anhydrous conditions : Reactions in dry pyridine or THF prevent premature deprotection.
- Acid-free workup : Neutralization with dilute H₂SO₄ or KOH avoids cleavage of the acetal .
- Monitoring by TLC : Rf values (e.g., 0.67 for 5-O-tosyl derivatives) confirm retention of the protecting group .
Advanced Research Questions
Q. What challenges arise in analyzing stereochemical outcomes during functionalization at C5?
The 5-deoxy configuration introduces steric constraints that influence reaction pathways:
- NMR analysis : Coupling constants (e.g., J = 8.3 Hz for aromatic protons in tosyl derivatives) and NOESY correlations resolve stereochemistry at C4 and C5 .
- X-ray crystallography : Single-crystal studies of intermediates, such as methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside, provide unambiguous confirmation of regiochemistry and stereochemistry .
Q. How can contradictory yields in nucleophilic substitution reactions at C5 be resolved?
Discrepancies often stem from leaving group efficacy and nucleophile compatibility :
- Leaving group comparison : Tosylates (e.g., 84% yield) vs. triflates (higher reactivity but lower stability) require tailored conditions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines or azides, while ethers (THF) favor SN2 mechanisms .
- Kinetic vs. thermodynamic control : Competing pathways may lead to epimerization; monitoring by HPLC or chiral GC is critical .
Q. What methodologies validate the stability of 5-deoxyribofuranose derivatives under physiological conditions?
- Hydrolysis studies : Incubation in PBS (pH 7.4) at 37°C, followed by LC-MS analysis, quantifies degradation rates.
- Enzymatic assays : Exposure to esterases or glycosidases (e.g., porcine liver esterase) tests susceptibility to biological cleavage .
- Thermogravimetric analysis (TGA) : Determines thermal stability, which correlates with storage conditions for bioactive analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
